molecular formula C10H9ClO4 B092811 Dimethyl 2-chloroterephthalate CAS No. 18643-84-0

Dimethyl 2-chloroterephthalate

Cat. No.: B092811
CAS No.: 18643-84-0
M. Wt: 228.63 g/mol
InChI Key: FUFFCPIFRICMFH-UHFFFAOYSA-N
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Description

Dimethyl 2-chloroterephthalate is an organic compound with the molecular formula C10H9ClO4. It is a derivative of terephthalic acid, where two of the hydrogen atoms are replaced by chlorine and methoxy groups. This compound is primarily used in the synthesis of various polymers and as an intermediate in organic synthesis.

Mechanism of Action

Target of Action

Dimethyl 2-chloroterephthalate, like other phthalates, is known to be an endocrine-disrupting chemical . It can interfere with hormone synthesis, transport, and metabolism . The primary targets of this compound are hormone-dependent structures within the nervous system .

Mode of Action

The compound’s interaction with its targets leads to changes in the neurodevelopmental process . Phthalates can induce neurological disorders by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . They also interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Biochemical Pathways

Phthalates, including this compound, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Pharmacokinetics

It is known that similar compounds like dimethyl fumarate are mostly hydrolyzed in the small intestine after oral intake . Both the parent compound and its primary metabolite are believed to be responsible for its therapeutic effect .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the disruption of normal neurodevelopmental processes . This can lead to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of various microorganisms in the environment can affect the degradation of this compound . Additionally, factors such as temperature, pH, and salinity can influence the survival and adaptability of these microorganisms, thereby affecting the biodegradation of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-chloroterephthalate can be synthesized through the esterification of 2-chloroterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic esterification of 2-chloroterephthalic acid with methanol. The process is optimized for high yield and purity, often involving continuous distillation to remove water and other by-products.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-chloroterephthalate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

    Hydrolysis: The ester groups can be hydrolyzed to form 2-chloroterephthalic acid.

    Reduction: The compound can be reduced to form dimethyl 2-hydroxyterephthalate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted terephthalates.

    Hydrolysis: Formation of 2-chloroterephthalic acid.

    Reduction: Formation of dimethyl 2-hydroxyterephthalate.

Scientific Research Applications

Dimethyl 2-chloroterephthalate has several applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of polyesters and other polymers.

    Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

    Material Science: Utilized in the development of advanced materials with specific properties.

    Pharmaceutical Research: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.

Comparison with Similar Compounds

    Dimethyl terephthalate: Similar in structure but lacks the chlorine atom.

    Dimethyl isophthalate: An isomer with the ester groups in different positions.

    Dimethyl phthalate: Another isomer with a different arrangement of functional groups.

Uniqueness: Dimethyl 2-chloroterephthalate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-chlorinated counterparts. This makes it valuable in specific synthetic applications where the chlorine functionality is required.

Properties

IUPAC Name

dimethyl 2-chlorobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFFCPIFRICMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171904
Record name Dimethyl 2-chloroterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18643-84-0
Record name 1,4-Benzenedicarboxylic acid, 2-chloro-, 1,4-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18643-84-0
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Record name Dimethyl 2-chloroterephthalate
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Record name Dimethyl 2-chloroterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171904
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Record name Dimethyl 2-chloroterephthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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